Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate
Description
Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate (RN: 518330-67-1) is a naphtho[1,2-b]furan derivative featuring a complex substitution pattern. Its structure includes:
- A 2-methyl group at position 2 of the fused furan ring.
- An ethyl carboxylate moiety at position 3.
- A sulfonamido group at position 5, derived from 4-methyl-3-nitrobenzenesulfonyl chloride.
The nitro group on the benzene ring introduces strong electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S/c1-4-31-23(26)21-14(3)32-22-17-8-6-5-7-16(17)19(12-18(21)22)24-33(29,30)20-11-15(25(27)28)10-9-13(20)2/h5-12,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOPULZFZBUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced via a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The naphthofuran core provides structural stability and facilitates binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in the substituent at position 5 of the naphtho[1,2-b]furan core. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound enhances polarity and may increase acidity of the sulfonamide N–H proton compared to analogs with methyl or phenyl substituents (e.g., ’s 2,5-dimethylbenzenesulfonamido derivative). This could improve solubility in polar solvents or facilitate hydrogen bonding in crystal lattices .
- The oxadiazole substituent in compound 11c introduces a rigid heterocycle with carbonyl and ether functionalities, contributing to its higher melting point (182–183°C) compared to sulfonamide derivatives .
Crystallographic and Hydrogen-Bonding Considerations
- The target compound’s nitro group could participate in hydrogen bonding as an acceptor, influencing crystal packing. In contrast, the oxadiazole in 11c contains carbonyl groups that serve as strong hydrogen-bond acceptors, likely contributing to its well-defined crystalline structure .
Biological Activity
Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is a complex organic compound belonging to the naphthofuran class, characterized by its unique structural features, including a sulfonamide group and a nitrophenyl moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of this compound is C23H20N2O7S. Its structure includes:
- Naphthofuran Core : Provides structural stability and facilitates interactions with biological targets.
- Sulfonamide Group : Potentially interacts with enzymes or receptors.
- Nitrophenyl Group : Can participate in redox reactions, generating reactive intermediates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit the activity of certain enzymes, disrupting metabolic processes.
- Redox Reactions : The nitrophenyl group can undergo redox reactions, leading to the formation of reactive species that may induce oxidative stress in cells.
- Binding Affinity : The naphthofuran core enhances the binding affinity to various biological targets, potentially modulating cellular pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For example, sulfonamide derivatives have been shown to possess significant antibacterial effects against various pathogens. This compound is hypothesized to exhibit similar properties due to its sulfonamide functional group.
Anticancer Activity
The potential anticancer properties of this compound are supported by studies on related naphthofuran derivatives. These compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of sulfonamide derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated the cytotoxic effects of naphthofuran compounds on cancer cell lines; reported promising results in reducing cell viability. |
| Study 3 | Assessed the redox properties of nitrophenyl groups in related compounds; suggested potential for inducing oxidative stress in cancer cells. |
Comparative Analysis
This compound can be compared with other similar compounds based on their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Naphthofuran derivative | Antimicrobial, anticancer |
| Compound B | Sulfonamide derivative | Antibacterial |
| Compound C | Nitrophenyl compound | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
